molecular formula C14H27N3O2 B6223798 tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate CAS No. 2763775-98-8

tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B6223798
CAS No.: 2763775-98-8
M. Wt: 269.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperazine ring with a cyclopropyl substituent, and a carbamate functional group. It is often used in medicinal chemistry for the development of pharmaceutical agents due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with tert-butyl carbamate and 3-cyclopropylpiperazine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) with the use of solvents such as dichloromethane or tetrahydrofuran. Catalysts like triethylamine or N,N’-diisopropylcarbodiimide may be used to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of azido or thiol groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Serves as a building block for the development of novel chemical entities.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the study of enzyme inhibition and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the development of agrochemicals and veterinary medicines.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The piperazine ring and the carbamate group play crucial roles in binding to the active sites of enzymes or receptors, leading to changes in their function.

Comparison with Similar Compounds

  • tert-Butyl N-[2-(piperazin-1-yl)ethyl]carbamate
  • tert-Butyl N-[2-(4-methylpiperazin-1-yl)ethyl]carbamate
  • tert-Butyl N-[2-(4-phenylpiperazin-1-yl)ethyl]carbamate

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine ring (e.g., cyclopropyl, methyl, phenyl) distinguishes these compounds.
  • Unique Features: tert-Butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate is unique due to the cyclopropyl group, which can impart distinct steric and electronic properties, influencing its binding affinity and selectivity.
  • Applications: While all these compounds may be used in medicinal chemistry, the specific substituents can affect their pharmacological profiles and therapeutic potential.

This comprehensive overview should provide a solid foundation for understanding this compound and its various aspects

Properties

CAS No.

2763775-98-8

Molecular Formula

C14H27N3O2

Molecular Weight

269.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.